N1,5-Dimethylbenzene-1,2-diamine dihydrochloride

Description

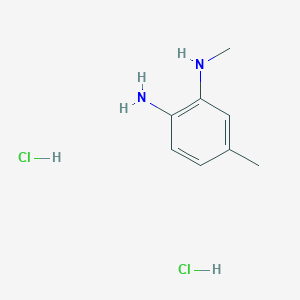

N1,5-Dimethylbenzene-1,2-diamine dihydrochloride is an aromatic diamine derivative with the molecular formula C₈H₁₂N₂·2HCl (molecular weight: 209.12 g/mol). The compound features two methyl groups at the N1 and C5 positions of the benzene ring, forming a vicinal diamine structure. Its free base form (CAS: 131019-87-9) has a purity of 95% and is used in coordination chemistry and organic synthesis . The dihydrochloride salt enhances solubility in polar solvents, making it suitable for applications in catalysis and material science .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H14Cl2N2 |

|---|---|

Molecular Weight |

209.11 g/mol |

IUPAC Name |

2-N,4-dimethylbenzene-1,2-diamine;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6-3-4-7(9)8(5-6)10-2;;/h3-5,10H,9H2,1-2H3;2*1H |

InChI Key |

VAPLVWTYAJTPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Microwave-Assisted Synthesis

Recent studies report 20–30% reduction in reaction time using microwave irradiation (100–120°C, 50–100 W). For example, Eschweiler–Clarke methylation under microwaves achieves 80% yield in 2 hours vs. 6 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

N1,5-Dimethylbenzene-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: It can be further reduced to form more saturated amine derivatives.

Substitution: The amine groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products

Oxidation: Quinones or nitroso compounds.

Reduction: More saturated amine derivatives.

Substitution: N-acyl or N-alkyl derivatives.

Scientific Research Applications

Biological Applications

1. Antioxidant Activity

Research has demonstrated that N1,5-Dimethylbenzene-1,2-diamine dihydrochloride exhibits significant antioxidant properties. It can scavenge free radicals effectively, which suggests potential applications in preventing oxidative stress-related diseases.

| Study | Findings |

|---|---|

| Antioxidant Capacity Assessment | Demonstrated strong free radical scavenging ability |

2. Antibacterial Properties

In vitro studies have shown that derivatives of this compound possess varying degrees of antibacterial activity against common pathogens. This positions it as a promising candidate for developing new antimicrobial agents.

| Study | Findings |

|---|---|

| Antibacterial Efficacy Testing | Effective against multiple bacterial strains |

3. Anticancer Potential

Preliminary studies indicate that related compounds may induce apoptosis in cancer cell lines. This suggests that this compound could serve as a lead compound for anticancer drug development.

| Study | Findings |

|---|---|

| Mechanistic Studies on Cancer Cells | Induction of apoptosis observed in specific cancer cell lines |

Material Science Applications

This compound is utilized in the synthesis of various polymers and dyes. Its amine functional groups allow it to participate in polymerization reactions and serve as a building block for more complex chemical structures.

Polymerization Reactions

- Application : Used as a curing agent or hardener in epoxy resins.

- Benefits : Enhances mechanical properties and thermal stability of materials.

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal assessed the antioxidant capacity of various aromatic amines, including this compound. The results indicated its high efficacy in scavenging free radicals, making it a candidate for further research into its protective effects against cellular oxidative damage.

Case Study 2: Development of Antimicrobial Agents

Research conducted at a university laboratory explored the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, leading to suggestions for their use in pharmaceutical formulations targeting bacterial infections.

Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Biological Research | Antioxidant agent | Significant free radical scavenging |

| Pharmaceutical Development | Antibacterial agent | Effective against various pathogens |

| Cancer Research | Potential anticancer agent | Induces apoptosis in cancer cells |

| Material Science | Polymer synthesis | Enhances material properties |

Mechanism of Action

The mechanism by which N1,5-Dimethylbenzene-1,2-diamine dihydrochloride exerts its effects depends on its specific application:

Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites.

Substrate Interaction: It can serve as a substrate for enzymatic reactions, providing insights into enzyme function and kinetics.

Chemical Reactivity: Its reactivity with various reagents makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

3,5-Dimethylbenzene-1,2-diamine Dihydrochloride (CAS: 59007-83-9)

- Structure : Methyl groups at C3 and C5 positions.

- Properties : Molecular formula C₈H₁₄Cl₂N₂ (identical to N1,5-isomer), but steric hindrance between C3 and C5 methyl groups reduces its reactivity in chelation compared to the N1,5 derivative .

- Applications: Limited utility in coordination chemistry due to unfavorable geometry for metal binding.

4,5-Dimethylbenzene-1,2-diamine (CAS: Not explicitly listed)

- Structure : Methyl groups at C4 and C5 positions.

- Properties : Forms stable co-crystal salts with zinc chloride, as demonstrated in trans-diaquabis(4,5-dimethylbenzene-1,2-diamine-κ²N,N′)zinc chloride , where the methyl groups enhance ligand planarity and hydrogen-bonding networks .

- Applications : Effective in synthesizing coordination polymers with defined geometries.

Functional Group Variations: Methoxy vs. Methyl Derivatives

4,5-Dimethoxybenzene-1,2-diamine Dihydrochloride (CAS: 131076-14-7)

4-Methoxybenzene-1,2-diamine Dihydrochloride (CAS: 59548-39-9)

- Structure : Single methoxy group at C3.

- Properties : Intermediate solubility between methyl and dimethoxy derivatives. Reactivity favors electrophilic substitution at the C5 position .

Para-Substituted Diamine Derivatives

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride (CAS: 637-01-4)

- Structure : Tetramethyl groups on the para-phenylenediamine backbone.

- Properties: Known as Wurster’s reagent, it exhibits strong redox activity (E° = +0.5 V vs. SHE) and is used in electron-transfer studies. Unlike N1,5-dimethylbenzene-1,2-diamine, it lacks chelating capability due to steric hindrance from tetramethyl groups .

Coordination Chemistry and Chelation Behavior

Key Findings :

- N1,5-Dimethylbenzene-1,2-diamine forms shorter Zn–N bonds (2.147 Å) compared to unsubstituted benzene-1,2-diamine (2.2057 Å), enhancing complex stability .

- Methyl groups in the N1,5 configuration minimize steric clashes, enabling efficient chelation, whereas para-substituted derivatives (e.g., tetramethyl-p-phenylenediamine) are unsuitable for coordination .

Physicochemical Properties

Biological Activity

N1,5-Dimethylbenzene-1,2-diamine dihydrochloride, also known by its CAS number 131019-87-9, is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C8H12N2·2HCl

- Molecular Weight : Approximately 209.12 g/mol

- Structure : The compound features two amine groups and is classified as a dihydrochloride salt, which enhances its solubility in water and contributes to its biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities attributed to its chemical structure:

- Antioxidant Properties : Studies have shown that compounds similar to this compound possess antioxidant properties. For instance, derivatives of phenylenediamines have been evaluated for their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases .

- Enzyme Interactions : The compound has been utilized in enzyme mechanism studies. Its ability to interact with different enzymes makes it a valuable tool in biochemical research.

Table 1: Biological Activity Summary

Case Studies

- Antioxidant Evaluation : In a study assessing the antioxidant capacity of synthesized phenazine derivatives related to this compound, an IC50 value of 14.26 ppm was reported. This indicates a strong potential for use in formulations aimed at reducing oxidative damage .

- Enzyme Interaction Studies : Research involving the compound has highlighted its role in understanding enzyme catalytic mechanisms. It serves as a model compound for studying the effects of structural modifications on enzyme activity.

Applications

This compound finds applications across various fields:

- Pharmaceutical Development : Its structural characteristics make it a candidate for developing new therapeutic agents targeting specific diseases.

- Chemical Synthesis : The compound acts as an intermediate in synthesizing various organic compounds and pharmaceuticals.

Q & A

Q. What experimental strategies are recommended for synthesizing N1,5-Dimethylbenzene-1,2-diamine dihydrochloride with high purity?

Synthesis optimization typically involves controlled alkylation of benzene-1,2-diamine derivatives under acidic conditions. Key parameters include:

- Temperature : Maintain ≤0°C during HCl addition to prevent side reactions.

- Solvent selection : Use anhydrous ethanol or methanol to stabilize intermediates.

- Stoichiometry : Ensure a 2:1 molar ratio of HCl to freebase diamine for complete salt formation.

Post-synthesis, purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N, Cl content) .

Q. How should researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for structure refinement, leveraging its robust handling of hydrogen bonding networks and dihydrochloride salt interactions. Key steps:

Q. What analytical techniques are critical for assessing stability under varying pH conditions?

- UV-Vis spectroscopy : Monitor absorbance shifts (λmax ~260–280 nm) in buffers (pH 2–12) to detect degradation.

- Mass spectrometry (ESI-MS) : Identify hydrolytic byproducts (e.g., demethylation or ring-opening products).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for dihydrochloride salts) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between experimental and computational predictions?

Discrepancies often arise from solvent effects or proton exchange dynamics. Mitigation strategies:

- Solvent standardization : Use deuterated DMSO-d6 for consistent hydrogen bonding.

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict chemical shifts (δNH2 ~5.5–6.0 ppm; δCH3 ~2.3–2.7 ppm).

- Variable-temperature NMR : Identify dynamic processes (e.g., NH tautomerism) affecting signal splitting .

Q. What mechanistic insights explain the compound’s reactivity in metal-catalyzed coupling reactions?

The dimethyl and diamine groups act as directing/activating motifs:

- Pd-catalyzed cross-coupling : The 1,2-diamine moiety facilitates oxidative addition via chelation (Pd(0) → Pd(II)).

- Steric effects : N1,5-dimethyl substitution hinders para-positions, favoring ortho-functionalization.

Validate mechanisms using kinetic isotope effects (KIE) and in-situ IR spectroscopy .

Q. How do environmental factors (e.g., light, oxygen) influence degradation pathways?

- Photodegradation : UV exposure generates radical intermediates (detected via EPR spectroscopy), leading to quinone-like oxidation products.

- Oxidative degradation : Dissolved O2 in aqueous solutions accelerates N-demethylation (confirmed via LC-MS/MS).

Mitigate by storing samples in amber vials under argon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.